molecular formula C8H8O4 B043329 5-Acetoxymethyl-2-furaldehyde CAS No. 10551-58-3

5-Acetoxymethyl-2-furaldehyde

Cat. No. B043329
CAS RN: 10551-58-3
M. Wt: 168.15 g/mol
InChI Key: QAVITTVTXPZTSE-UHFFFAOYSA-N
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Description

5-Acetoxymethyl-2-furaldehyde is a compound with the formula C8H8O4 and a molecular weight of 168.1467 . It is a volatile flavor compound found in berrycactus and is a potential sweet modulator compound present in traditional balsamic vinegar of Modena .


Molecular Structure Analysis

The IUPAC Standard InChI for 5-Acetoxymethyl-2-furaldehyde is InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

5-Acetoxymethyl-2-furaldehyde is an off-white crystalline solid . It has a melting point of 53-55 °C .

Scientific Research Applications

Flavor Compound in Food Industry

5-Acetoxymethyl-2-furaldehyde is a volatile flavor compound . It can be used in the food industry to enhance the flavor of certain products.

Sweet Modulator

This compound is a potential sweet modulator . It can be used to modify the sweetness of food and beverage products.

Ingredient in Traditional Balsamic Vinegar

5-Acetoxymethyl-2-furaldehyde is present in traditional balsamic vinegar of Modena . It contributes to the unique taste and aroma of the vinegar.

Chemical Research

Due to its unique chemical structure, 5-Acetoxymethyl-2-furaldehyde is often used in chemical research . It can be used as a starting material or intermediate in the synthesis of other compounds.

Potential Use in Perfumery

Given its volatile nature and presence in berrycactus , it could potentially be used in the perfumery industry, although more research is needed in this area.

Safety and Hazards

5-Acetoxymethyl-2-furaldehyde is classified as causing skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(5-formylfuran-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVITTVTXPZTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147166
Record name 5-Formylfurfuryl acetate
Source EPA DSSTox
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetoxymethyl-2-furaldehyde

CAS RN

10551-58-3
Record name 5-(Acetoxymethyl)-2-furaldehyde
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Record name 5-Formylfurfuryl acetate
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Record name 5-Formylfurfuryl acetate
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Record name 5-formylfurfuryl acetate
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Record name 5-FORMYLFURFURYL ACETATE
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Synthesis routes and methods I

Procedure details

39.4 kg (219 mol) of D-fructose and 5.9 kg of dried acidic Dowex® 50WX8-200 ion exchanger (styrene-divinylbenzene copolymer resin with SO3H groups, obtainable from The Dow Chemical Company, Midland, U.S.A.) in the H form were introduced with stirring into 90 l of NMP and heated to 110° C. for 6 h. After cooling, the reaction mixture was filtered and washed with 8 l of NMP. The filtrate was admixed with stirring with 390 g (3.2 mol) of 4-(N,N-dimethylamino)pyridine and 20.5 1 (217 mol) of acetic anhydride at 20-25° C. within 1 h. After continuing the reaction for 1 h, the brown reaction mixture was freed of the solvent at 90-100° C. under reduced pressure (of 50-10 mbar). After cooling, the residue was admixed with 160 l of MtBE, 60 1 of water and 4 kg of activated carbon. The suspension was filtered though Celite®. After the phase separation, the solvent of the filtrate was distilled off at 50° C. under reduced pressure (20 mbar) and the residue was fractionally distilled under reduced pressure at 106-110° C./5 mbar.
Quantity
39.4 kg
Type
reactant
Reaction Step One
[Compound]
Name
styrene-divinylbenzene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 L
Type
reactant
Reaction Step Three
[Compound]
Name
1
Quantity
217 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
390 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a round flask, 2 mL of methyl cyanide (acetonitrile) as an organic solvent was introduced, 0.145 g (1 mmol) of 5-chloromethylfurfural (CMF, compound I) was dissolved in the organic solvent, 0.170 g (1 mmol) of 1-ethyl-3-methylimidazolium acetate was added to the solution, and then the mixed solution was reacted at normal pressure and room temperature for 5 minutes. After the reaction, the reaction product was extracted by the addition of a small amount of water (5 mL) and ethyl acetate (added twice by 20 mL) to obtain an organic layer. The obtained organic layer was concentrated under reduced pressure to obtain light yellow liquid 5-acetoxymethylfurfural (AcHMF, compound II). The yield thereof is 36%.
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10.05 ml of acetyl chloride were added at 5° C. to a solution of 16.2 g of 5-hydroxymethyl-2-furancarboxaldehyde and 200 ml of methylene chloride and 11.4 ml of pyridine and 50 ml of methylene chloride were then added. The reaction mixture was stirred for 3 hours at 20° C. and the reaction mixture was treated with an aqueous sodium dihydrogenphosphate solution and extracted with methylene chloride. The extract was dried and concentrated to obtain 19.35 g of the desired product after chromatography on silica by eluting with a hexane/ethyl acetate (7/3) mixture.
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

10.05 cm3 of acetyl chloride is added at 5° C. to a solution containing 16.2 g of 5-(hydroxy methyl) 2-furan-carboxaldehyde and 200 cm3 of methylene chloride. Then 11.4 cm3 of pyridine and 50 cm3 of methylene chloride are added. The reaction mixture is maintained under agitation for 3 hours at 20° C. It is then treated with an aqueous solution of sodium acid phosphate and extracted with methylene chloride, followed by drying and concentrating. After chromatography on silica eluting with a hexane--ethyl acetate mixture (7-3), 19.35 g of desired product is obtained.
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
11.4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the taste profile of 5-Acetoxymethyl-2-furaldehyde?

A1: 5-Acetoxymethyl-2-furaldehyde contributes to the sweet taste of certain foods. It was identified in traditional balsamic vinegar of Modena (TBV) and contributes to its long-lasting sweet taste quality. [] It was also found to be a key flavor compound in berrycactus fruit. []

Q2: How does 5-Acetoxymethyl-2-furaldehyde interact with taste receptors?

A2: Research has shown that 5-Acetoxymethyl-2-furaldehyde interacts with the sweet taste receptor hTAS1R2/hTAS1R3, confirming its role as a sweetness modulator. []

Q3: Beyond taste modulation, does 5-Acetoxymethyl-2-furaldehyde exhibit other biological activities?

A3: Yes, 5-Acetoxymethyl-2-furaldehyde has demonstrated an ability to block ion conductance in human Aquaporin-1 (AQP1) channels. [] While it doesn't affect water flux through these channels, its inhibition of ion conductance impacts AQP1-dependent cell migration and invasiveness in cancer cell lines, suggesting potential anti-cancer properties. []

Q4: What is the molecular formula and weight of 5-Acetoxymethyl-2-furaldehyde?

A4: While the provided texts don't explicitly state the molecular formula and weight, based on its chemical structure, 5-Acetoxymethyl-2-furaldehyde has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol.

Q5: Can 5-Acetoxymethyl-2-furaldehyde be synthesized from renewable resources?

A5: Yes, 5-Acetoxymethyl-2-furaldehyde can be synthesized from cellulose-containing waste materials like cigarette butts, diapers, newspapers, and soybean peels. Hydrothermal treatment of these materials in the presence of catalysts like CH3COOH, H3PO4, and Sc(OTf)3 can yield 5-Acetoxymethyl-2-furaldehyde. [] It can also be produced through the pyrolysis of table sugar at high temperatures (500°C), resulting in bio-oils containing this compound. []

Q6: Are there any analytical methods to detect and quantify 5-Acetoxymethyl-2-furaldehyde in complex mixtures like balsamic vinegar?

A6: Yes, researchers have used mid-infrared (MID-IR) spectroscopy combined with Linear Discriminant Analysis to differentiate between traditional balsamic vinegar of Modena and other balsamic vinegars based on their chemical composition, including 5-Acetoxymethyl-2-furaldehyde. [] This method highlights the compound's potential as an indicator of the aging process in balsamic vinegar.

Q7: Does the concentration of 5-Acetoxymethyl-2-furaldehyde vary in balsamic vinegar?

A8: Yes, the concentration of 5-Acetoxymethyl-2-furaldehyde, along with other chemical parameters like α-aminoadipic acid, volatile compounds, amino acid composition, trace elements, and physical properties, can be used to differentiate between traditional balsamic vinegar of Modena and other balsamic vinegars. [] Traditional balsamic vinegar of Modena typically contains higher levels of 5-Acetoxymethyl-2-furaldehyde compared to standard balsamic vinegar. []

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